

Spectroscopic Profile of 2-Amino-5-bromopyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-bromopyridin-3-OL

Cat. No.: B1280607

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Amino-5-bromopyridin-3-ol**, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the predicted spectroscopic data and detailed experimental protocols for its acquisition.

Core Spectroscopic Data

While experimental spectra for **2-Amino-5-bromopyridin-3-ol** are not readily available in public databases, the following tables summarize the predicted spectroscopic data based on the analysis of structurally similar compounds, such as 2-Amino-5-bromopyridine, and established spectroscopic principles.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Amino-5-bromopyridin-3-ol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8	Doublet	1H	H-6
~7.2	Doublet	1H	H-4
~5.5	Singlet (broad)	2H	-NH ₂
~9.5	Singlet (broad)	1H	-OH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Amino-5-bromopyridin-3-ol**

Chemical Shift (δ) ppm	Assignment
~155	C-2
~145	C-6
~130	C-3
~125	C-4
~110	C-5

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data for **2-Amino-5-bromopyridin-3-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H and N-H stretching
~1620	Medium	N-H bending
~1580	Medium	C=C and C=N stretching (aromatic ring)
~1200	Medium	C-O stretching
~800	Strong	C-H bending (out-of-plane)
~600	Medium	C-Br stretching

Table 4: Predicted Mass Spectrometry Data for **2-Amino-5-bromopyridin-3-ol**

m/z	Relative Abundance	Assignment
188/190	High	[M] ⁺ (Molecular ion peak, bromine isotope pattern)
109	Medium	[M - Br] ⁺
81	Medium	[M - Br - CO] ⁺

Table 5: Predicted UV-Vis Spectroscopic Data for **2-Amino-5-bromopyridin-3-ol**

λ _{max} (nm)	Solvent
~260, ~310	Ethanol

Experimental Protocols

The following are detailed methodologies for the acquisition of the key spectroscopic data cited above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-5-bromopyridin-3-ol** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover a range of 0-12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Process the data with a line broadening of 0.3 Hz.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - Set the spectral width to cover a range of 0-180 ppm.
 - Use a pulse angle of 45 degrees.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
 - Process the data with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **2-Amino-5-bromopyridin-3-ol** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

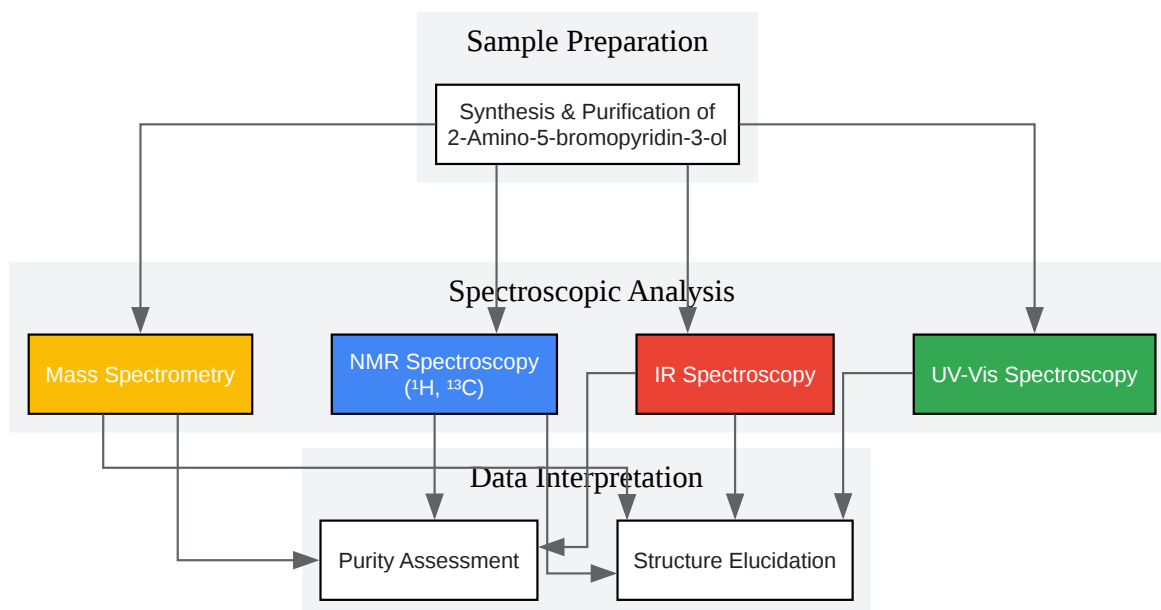
- Sample Preparation: Dissolve a small amount of **2-Amino-5-bromopyridin-3-ol** in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire the mass spectrum in positive ion mode.
 - Scan a mass-to-charge (m/z) range of 50-500.
 - Optimize the capillary voltage and cone voltage to achieve good ionization and fragmentation.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **2-Amino-5-bromopyridin-3-ol** in a UV-grade solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Record a baseline spectrum with the cuvette containing the pure solvent.
 - Record the sample spectrum over a wavelength range of 200-800 nm.
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like **2-Amino-5-bromopyridin-3-ol**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-5-bromopyridin-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280607#spectroscopic-data-for-2-amino-5-bromopyridin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com